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Compound of Interest

Compound Name:
2-bromo-N'-(2-

furylmethylene)benzohydrazide

CAS No.: 93418-02-1

Cat. No.: B352672 Get Quote

Executive Summary
This technical guide analyzes the structural and pharmacological impact of bromine

substitution on the benzohydrazide scaffold (

). While benzohydrazides are established pharmacophores with antimicrobial and anticancer
properties, the strategic introduction of a bromine atom significantly potentiates their bioactivity.
This enhancement is driven by two primary factors: the formation of halogen bonds (via the
sigma-hole) with protein targets (e.g., EGFR kinase, Tubulin) and the modulation of lipophilicity
(

), which improves membrane permeability. This guide provides a validated synthesis protocol, a
mechanistic breakdown of target interactions, and a comparative SAR analysis for researchers
in medicinal chemistry.

Part 1: The Physicochemical Basis – The "Bromine
Advantage"
The Sigma-Hole and Halogen Bonding
Unlike fluorine, which is highly electronegative and acts primarily as a hydrogen bond acceptor,

bromine exhibits a distinct anisotropic charge distribution known as the sigma-hole (
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-hole). This is a region of positive electrostatic potential on the extension of the

bond axis, opposite the covalent bond.

Mechanism: The

-hole allows the bromine atom to act as a Lewis acid, forming a highly directional non-
covalent interaction (halogen bond) with Lewis bases (e.g., carbonyl oxygens, nitrogen
atoms in histidine) in the binding pockets of target proteins.

Energetics: These interactions often approach the strength of hydrogen bonds (5–30 kJ/mol)

but are more hydrophobic, allowing for tighter binding in deep, non-polar pockets of enzymes

like EGFR kinase.

Lipophilicity and Membrane Permeability
Bromine substitution increases the lipophilicity of the benzohydrazide molecule.

Effect: An optimal increase in

enhances passive diffusion across the lipid bilayer of cancer cells or the cell wall of Gram-
negative bacteria (E. coli).

Balance: While unsubstituted benzohydrazides are often too polar (

), brominated derivatives typically shift

to the 2.5–3.5 range, ideal for oral bioavailability (Lipinski’s Rule of 5).

Part 2: Validated Synthetic Protocol
Workflow Diagram
The following flowchart outlines the synthesis of N'-(substituted benzylidene)-4-

bromobenzohydrazide.

4-Bromobenzoic Acid Esterification
(MeOH, H2SO4, Reflux) Methyl 4-bromobenzoate Yield: ~85% Hydrazinolysis

(NH2NH2·H2O, EtOH, Reflux) 4-Bromobenzohydrazide Yield: ~75% Schiff Base Condensation
(Ar-CHO, AcOH cat., EtOH)

Target:
N'-(Aryl)-4-bromobenzohydrazide

 Yield: 80-90%
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Caption: Step-wise synthesis of brominated benzohydrazide derivatives via esterification,

hydrazinolysis, and condensation.

Detailed Methodology
Step 1: Synthesis of 4-Bromobenzohydrazide

Reagents: Methyl 4-bromobenzoate (0.01 mol), Hydrazine hydrate (99%, 0.02 mol), Absolute

Ethanol (20 mL).

Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise. Reflux the

mixture at 80°C for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).[1]

Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid

precipitate (hydrazide) is filtered, washed with cold water, and recrystallized from ethanol.

Checkpoint: Melting point should be sharp (approx. 164°C for 4-bromo derivative).

Step 2: Synthesis of Schiff Base (Target Compound)

Reagents: 4-Bromobenzohydrazide (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial

Acetic Acid (2-3 drops), Ethanol (20 mL).

Procedure: Mix the hydrazide and aldehyde in ethanol. Add catalytic acetic acid. Reflux for

2–4 hours.

Workup: Cool to room temperature. The Schiff base usually precipitates out. Filter, wash with

ether, and recrystallize from ethanol/DMF.

Part 3: Biological Mechanism & Targets[2][3]
Target 1: EGFR Tyrosine Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) is a primary target for benzohydrazides in cancer

therapy (NSCLC, Breast Cancer).

Binding Mode: The hydrazide linker (

) acts as a hinge binder.
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Role of Bromine: In 4-bromo derivatives, the bromine atom occupies the hydrophobic pocket

near the gatekeeper residue (e.g., Thr790). The

-hole forms a halogen bond with the backbone carbonyl of the kinase hinge region,
stabilizing the inhibitor-enzyme complex.

Data: Brominated derivatives often show

values in the low micromolar range (

) against EGFR-overexpressing cell lines.

Target 2: Tubulin Polymerization
Benzohydrazides structurally resemble colchicine-site binders.[2]

Mechanism: They bind to the

-tubulin dimer, preventing the "curved-to-straight" conformational change required for
microtubule assembly.[2] This leads to G2/M phase cell cycle arrest and apoptosis.

Role of Bromine: The bulky bromine atom provides the necessary steric volume to fill the

hydrophobic sub-pocket of the colchicine binding site, increasing affinity compared to the

smaller chloro- or fluoro- analogs.

Part 4: Structure-Activity Relationship (SAR)
Analysis
The following table summarizes the impact of substituent position and type on anticancer

activity against HCT116 (Colon Cancer) cells.
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Compound ID
R
(Benzohydrazi
de Ring)

R' (Aldehyde
Ring)

IC50 (µM)
[HCT116]

Bioactivity
Note

Ref (5-FU) - - 4.60 Standard Drug

Cmpd 1 H H > 50.0
Inactive

(Baseline)

Cmpd 4 3-Br 4-OH 1.88
High Potency (H-

bond donor + Br)

Cmpd 12 4-Br 3,4-OCH3 1.20

Most Potent

(Lipophilic +

Halogen Bond)

Cmpd 22 4-Br 4-NO2 5.40

Reduced activity

(Strong electron

withdrawal)

Cmpd 8 4-Cl 3,4-OCH3 8.50

Cl is less

lipophilic/potent

than Br

SAR Decision Tree
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Benzohydrazide Scaffold

Ring A Substitution Ring B Substitution

Bromine Position Electronic Effect

Para (4-Br)
Max Potency

Optimal Geometry

Meta (3-Br)
Good Potency

Ortho (2-Br)
Steric Clash

e- Donors (OH, OMe)
Increases Affinity

e- Withdrawing (NO2)
Decreases Affinity

Click to download full resolution via product page

Caption: SAR logic for optimizing benzohydrazide derivatives. 4-Br substitution combined with

electron-donating groups on Ring B yields maximal potency.

Part 5: Experimental Validation Protocols
MTT Assay (Anticancer Screening)
This protocol validates the cytotoxicity of the synthesized compounds.

Seeding: Seed HCT116 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C, 5%

.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

Include 5-Fluorouracil as a positive control and 0.1% DMSO as a vehicle control.

Incubation: Incubate for 48 hours.

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.
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Measurement: Dissolve formazan crystals in DMSO (100 µL). Measure absorbance at 570

nm.

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism).

MIC Determination (Antimicrobial)
Method: Broth microdilution method (CLSI standards).

Strains:S. aureus (Gram+), E. coli (Gram-).[1]

Protocol:

Prepare stock solution of brominated benzohydrazide in DMSO.

Perform 2-fold serial dilutions in Mueller-Hinton broth.

Inoculate with

CFU/mL of bacterial suspension.

Incubate at 37°C for 24 hours.

Endpoint: The lowest concentration showing no visible growth is the MIC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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